p-Anisic acid, 4-cyanophenyl ester
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Overview
Description
p-Anisic acid, 4-cyanophenyl ester: is an organic compound with the molecular formula C15H11NO3. It is a derivative of p-anisic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a cyanophenyl ester group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-anisic acid, 4-cyanophenyl ester typically involves the esterification of p-anisic acid with 4-cyanophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: p-Anisic acid, 4-cyanophenyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyanophenyl group can be reduced to form amines.
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of p-anisic acid and 4-cyanobenzoic acid.
Reduction: Formation of p-anisic acid and 4-aminophenyl ester.
Substitution: Formation of various substituted anisic acid derivatives.
Scientific Research Applications
Chemistry: p-Anisic acid, 4-cyanophenyl ester is used as an intermediate in the synthesis of more complex organic compounds. It is also employed in the study of esterification and hydrolysis reactions .
Biology: In biological research, this compound is used to study the effects of ester derivatives on cellular processes. It has been shown to promote keratinocyte growth at moderate concentrations .
Medicine: It is used in the development of bioactive (co)oligoesters for controlled release of therapeutic agents .
Industry: This compound is utilized in the cosmetic industry as a component of delivery systems for active ingredients. It is also used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of p-anisic acid, 4-cyanophenyl ester involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of phospholipase A2, an enzyme involved in the release of arachidonic acid from phospholipids . This inhibition can lead to anti-inflammatory effects. Additionally, the ester bonds in the compound are susceptible to hydrolysis, which allows for controlled release of the active p-anisic acid moiety .
Comparison with Similar Compounds
- p-Anisic acid (4-methoxybenzoic acid)
- m-Anisic acid (3-methoxybenzoic acid)
- o-Anisic acid (2-methoxybenzoic acid)
- 4-ethylbenzoic acid, 4-cyanophenyl ester
Comparison: p-Anisic acid, 4-cyanophenyl ester is unique due to the presence of both the methoxy and cyanophenyl ester groups. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets. Compared to other anisic acid derivatives, it offers a broader range of applications in various fields .
Properties
CAS No. |
74471-18-4 |
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Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C15H11NO3/c1-18-13-8-4-12(5-9-13)15(17)19-14-6-2-11(10-16)3-7-14/h2-9H,1H3 |
InChI Key |
FUEVOZVWRDBZFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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